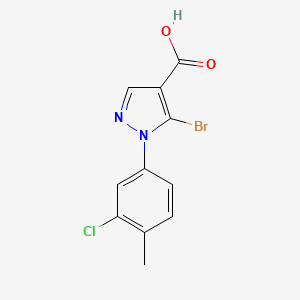
5-Bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromine atom: Bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Chlorination and methylation:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine or chlorine atoms, replacing them with hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dehalogenated products.
Substitution: Azides, thiols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid
- 5-Bromo-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 5-Chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
The presence of both bromine and chlorine atoms, along with the methyl group, makes 5-Bromo-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylic acid unique. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H8BrClN2O2 |
|---|---|
Peso molecular |
315.55 g/mol |
Nombre IUPAC |
5-bromo-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrClN2O2/c1-6-2-3-7(4-9(6)13)15-10(12)8(5-14-15)11(16)17/h2-5H,1H3,(H,16,17) |
Clave InChI |
ISRHEWWAULSISS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


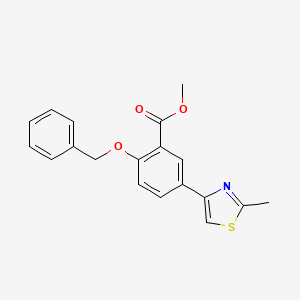
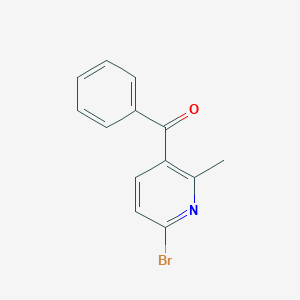

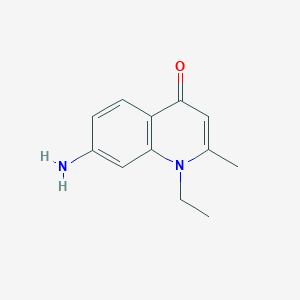
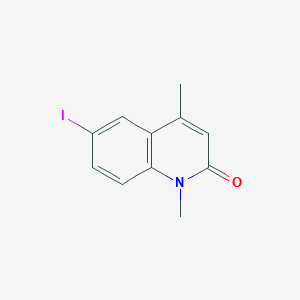

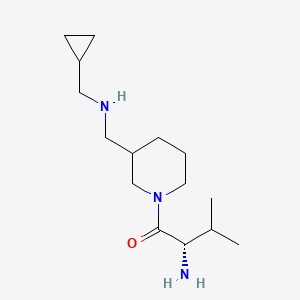
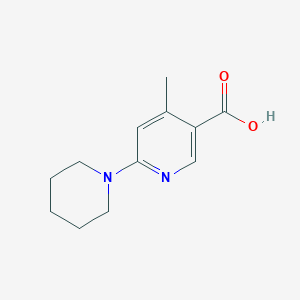

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793291.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793295.png)



